![molecular formula C20H26N4O8S4 B11088960 1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline](/img/structure/B11088960.png)
1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is a complex organic compound characterized by its unique structure, which includes indoline and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] typically involves multiple steps, starting with the preparation of indoline derivatives. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline core, which is then further functionalized to introduce the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the indoline core can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dibromo-N,N’-1,2-ethanediylbis(benzenesulphonamide): This compound is used as an oxidizing agent for alcohols to carbonyl compounds.
Methanesulfonamide, N,N’-1,2-ethanediylbis[N-(methylsulfonyl)-: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is unique due to its combination of indoline and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.
Eigenschaften
Molekularformel |
C20H26N4O8S4 |
|---|---|
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
1-methylsulfonyl-N-[2-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O8S4/c1-33(25,26)23-11-7-15-13-17(3-5-19(15)23)35(29,30)21-9-10-22-36(31,32)18-4-6-20-16(14-18)8-12-24(20)34(2,27)28/h3-6,13-14,21-22H,7-12H2,1-2H3 |
InChI-Schlüssel |
VPKYIGJONFYAET-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


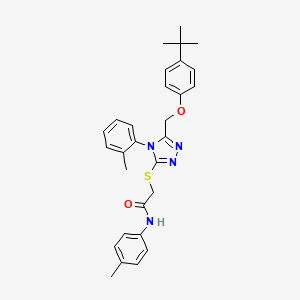
![Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate](/img/structure/B11088902.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088909.png)
![1-phenyl-2-[(E)-phenyldiazenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethanone](/img/structure/B11088915.png)
![1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11088917.png)
![Ethyl 4-[({5-oxo-1-phenyl-3-[(pyridin-4-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11088919.png)

![(2E)-3-benzyl-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088927.png)
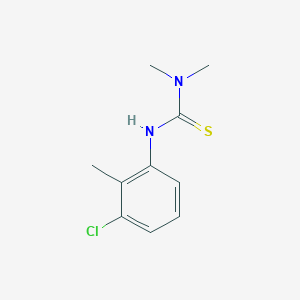
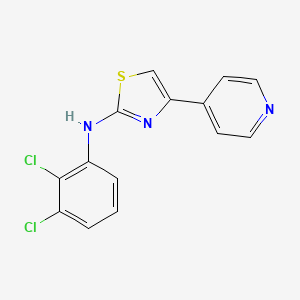
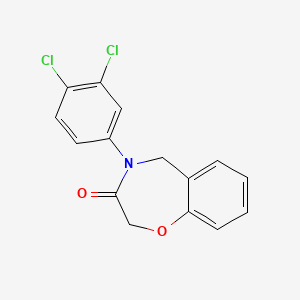
![N-[4-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2-methylphenyl)amine](/img/structure/B11088953.png)
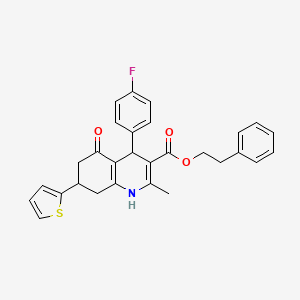
![Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B11088956.png)
